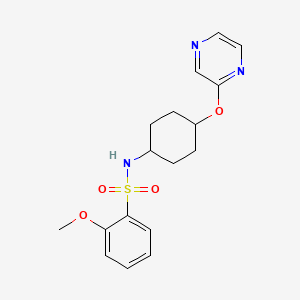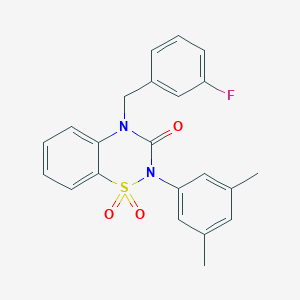
N1-(3-fluorophényl)-N2-((1-(phénylsulfonyl)pyrrolidin-2-yl)méthyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-fluorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a complex organic compound that features a fluorophenyl group, a phenylsulfonyl-substituted pyrrolidine ring, and an oxalamide moiety
Applications De Recherche Scientifique
N1-(3-fluorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
The primary targets of N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(3-fluorophenyl)ethanediamide are tropomyosin receptor kinases (TrkA/B/C) . These receptors play a crucial role in numerous neurodegenerative diseases, including Parkinson’s, Huntington’s, and Alzheimer’s disease . They are also known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers .
Mode of Action
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(3-fluorophenyl)ethanediamide interacts with its targets, the TrkA/B/C receptors, by binding to them . This binding can lead to changes in the signaling pathways associated with these receptors, potentially influencing the progression of diseases .
Biochemical Pathways
Given its interaction with trka/b/c receptors, it is likely that it impacts the signaling pathways associated with these receptors .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy in medicinal chemistry to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
The molecular and cellular effects of N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(3-fluorophenyl)ethanediamide’s action are likely to be related to its interaction with TrkA/B/C receptors . By binding to these receptors, it could potentially influence their signaling pathways and thus impact the progression of diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-fluorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, which is then functionalized with a phenylsulfonyl group. The fluorophenyl group is introduced through a substitution reaction, and the final step involves the formation of the oxalamide linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of flow microreactor systems to enhance reaction efficiency and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
N1-(3-fluorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized under specific conditions.
Reduction: The oxalamide moiety can be reduced to form amines.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfonyl group can yield sulfonic acids, while reduction of the oxalamide moiety can produce primary amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1-(3-chlorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
- N1-(3-bromophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
Uniqueness
N1-(3-fluorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and reactivity. This fluorine substitution can enhance the compound’s stability and bioavailability compared to its chloro- and bromo-substituted analogs .
Propriétés
IUPAC Name |
N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-(3-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4S/c20-14-6-4-7-15(12-14)22-19(25)18(24)21-13-16-8-5-11-23(16)28(26,27)17-9-2-1-3-10-17/h1-4,6-7,9-10,12,16H,5,8,11,13H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXQHIXQYCRWQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[5-[3-(Trifluoromethyl)phenyl]pyridin-2-yl]prop-2-enamide](/img/structure/B2583717.png)


![3-amino-N-[4-(phenylamino)phenyl]benzamide](/img/structure/B2583722.png)

![N-[(1-aminocycloheptyl)methyl]-2-(4-fluorophenyl)cyclopropane-1-carboxamide hydrochloride](/img/structure/B2583725.png)
![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2583728.png)
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(benzo[d][1,3]dioxol-5-ylamino)acrylonitrile](/img/structure/B2583729.png)


![4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one](/img/structure/B2583735.png)



